molecular formula C13H12O4 B1272819 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione CAS No. 55579-76-5

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione

Cat. No. B1272819
CAS RN: 55579-76-5
M. Wt: 232.23 g/mol
InChI Key: BNXUYPAIVILSTN-UHFFFAOYSA-N
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Description

The compound "5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione" is a derivative of cyclohexane-1,3-dione with a 1,3-benzodioxole moiety. This structure suggests potential reactivity due to the presence of the dione group and the electron-rich benzodioxole ring. Although the specific compound is not directly studied in the provided papers, they offer insights into the behavior of similar cyclohexane-1,3-dione derivatives, which can be used to infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of cyclohexane-1,3-dione derivatives can be complex, involving multiple steps and conditions that affect the yield and purity of the final product. For instance, the synthesis of 5,6-dimethylene-2-cyclohexene-1,4-dione, a related compound, involves thermal ring opening of a tetrahydrobenzocyclobutene dione at 140°C, leading to a highly reactive intermediate that can form dimers or undergo Diels-Alder reactions to yield polycyclic 1,4-benzoquinones . This suggests that the synthesis of "5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione" might also involve heat-induced reactions and careful control to prevent unwanted side reactions.

Molecular Structure Analysis

The molecular structure of cyclohexane-1,3-dione derivatives is characterized by the presence of a six-membered ring with two ketone functionalities. These groups are highly reactive and can participate in various chemical reactions. The presence of substituents, such as the 1,3-benzodioxole group, can influence the electronic distribution within the molecule and thus its reactivity .

Chemical Reactions Analysis

Cyclohexane-1,3-dione derivatives are versatile in chemical reactions. For example, fluorinated 2-benzoylcyclohexane-1,3-diones react with primary and secondary amines to form exocyclic enamine derivatives . Similarly, 5,5-dimethyl-2-formylcyclohexane-1,3-dione reacts with 1,2-diaminobenzenes to yield various substituted cyclohexane-1,3-diones, which can cyclize under acidic conditions to form dibenzodiazepinones . These reactions indicate that "5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione" could also undergo reactions with amines and potentially cyclize to form heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-1,3-dione derivatives are influenced by their functional groups. The ketone groups make the compound polar and potentially soluble in organic solvents. The reactivity of the dione can be exploited in the synthesis of various organic and heterocyclic compounds, as demonstrated by the synthesis of trifluoromethyl derivatives . The substituents on the cyclohexane ring, such as the trifluoromethyl group or the 1,3-benzodioxole moiety, can significantly alter the compound's reactivity, boiling point, melting point, and other physical properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in synthesis studies, such as the creation of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, demonstrating its utility in multicomponent reactions and molecular structure determination using spectroscopic methods and X-ray crystallography (Barakat et al., 2016).

Creation of Novel Compounds

  • Cyclohexane-1,3-dione, a related compound, has been used as a template for developing new anticancer compounds. It underwent reactions with various reagents to produce derivatives showing significant cytotoxicity against cancer cell lines (Shaaban et al., 2014).

Development of Heterocycles

  • Derivatives of cyclohexan-1,3-dione are key in synthesizing six-membered oxygen-containing heterocycles. These heterocycles are intermediates in creating natural products and bioactive molecules with various therapeutic activities, including anti-viral, anti-bacterial, and anti-cancer properties (Sharma et al., 2020).

Angiogenesis Inhibition

  • Synthesis of 2-benzylidene cyclohexane-1,3-dione, a potential angiogenesis inhibitor, has been reported, indicating its possible application in cancer treatment (Istyastono et al., 2009).

Precursor for Bioactive Molecules

  • Cyclohexane-1,3-dione derivatives are considered key structural precursors for synthesizing various biologically active compounds, such as 4H-chromenones and 2H-xanthenones, which exhibit a wide range of biological activities (Sharma et al., 2021).

Antimicrobial and Anticancer Activity

  • Synthesized cyclohexane-1,3-dione derivatives have been studied for their antimicrobial and breast cancer activities, highlighting the compound's relevance in medicinal chemistry (Chinnamanayakar et al., 2019).

Safety And Hazards

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione is classified as an irritant .

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-2,5,9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXUYPAIVILSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380410
Record name 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione

CAS RN

55579-76-5
Record name 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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